molecular formula C8H6BrNO2 B6271068 1-bromo-3-isocyanato-5-methoxybenzene CAS No. 1261617-17-7

1-bromo-3-isocyanato-5-methoxybenzene

Cat. No.: B6271068
CAS No.: 1261617-17-7
M. Wt: 228.04 g/mol
InChI Key: RFWVVACVDKPEJV-UHFFFAOYSA-N
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Description

1-bromo-3-isocyanato-5-methoxybenzene is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228. This compound has attracted significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 1-bromo-3-isocyanato-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-bromo-3-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-bromo-3-isocyanato-5-methoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-isocyanato-5-methoxybenzene involves its reactivity towards nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar compounds to 1-bromo-3-isocyanato-5-methoxybenzene include:

    1-bromo-3-methoxybenzene: Lacks the isocyanate group.

    1-bromo-3-isocyanatobenzene: Lacks the methoxy group.

    1-bromo-3-isocyanato-5-methylbenzene: Has a methyl group instead of a methoxy group.

The uniqueness of this compound lies in the combination of the bromine, isocyanate, and methoxy groups, which confer distinct reactivity and applications.

Properties

CAS No.

1261617-17-7

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-3-isocyanato-5-methoxybenzene

InChI

InChI=1S/C8H6BrNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3

InChI Key

RFWVVACVDKPEJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=C=O)Br

Purity

95

Origin of Product

United States

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